Enantiomeric Purity: (S,S)-Configuration Purity ≥98% vs. Racemic or (R)-Enantiomer Mixtures
The target compound is supplied at ≥98% chemical purity with defined (S,S) stereochemistry (CAS 1354032-99-7) . In the GlyT1 inhibitor patent family, compounds with the (S) configuration at the α-carbon are specifically claimed as the active enantiomers, while the (R) enantiomers and racemic mixtures are explicitly excluded from preferred embodiments due to loss of GlyT1 inhibitory activity [1]. Procurement of the incorrect enantiomer or a racemic mixture (typical purity ~50% desired enantiomer) would yield at best half the active material per unit mass and at worst confound biological assay interpretation.
| Evidence Dimension | Enantiomeric purity and stereochemical fidelity |
|---|---|
| Target Compound Data | ≥98% chemical purity, (S,S) configuration (CAS 1354032-99-7) |
| Comparator Or Baseline | Racemic mixture: ~50% (S)-enantiomer; (R)-enantiomer: 0% (S)-enantiomer |
| Quantified Difference | ≥48 percentage-point excess of active (S)-enantiomer vs. racemic; absolute vs. zero activity vs. (R)-enantiomer |
| Conditions | Vendor-supplied chiral building block; GlyT1 inhibitory activity requires (S) configuration per US 2008/0108663 A1 |
Why This Matters
Procuring the correct (S,S) enantiomer at high purity eliminates the risk of introducing confounding racemic contamination that can reduce assay sensitivity, inflate apparent IC50 values, and mislead structure-activity relationship (SAR) interpretation.
- [1] Lindsley, C. W., Wisnoski, D. D., & Wolkenberg, S. E. (2008). US 2008/0108663 A1. Paragraph [0218]: 'R4 is C1-3alkyl in the (S) configuration and R5 is hydrogen.' View Source
